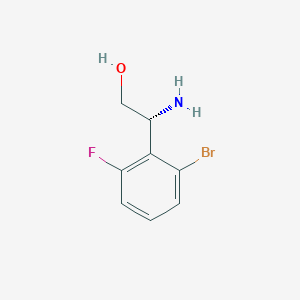![molecular formula C10H8OS B13599466 2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)
2-(Benzo[b]thiophen-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[b]thiophen-3-yl)acetaldehyde is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium-Catalyzed Coupling: One common method for synthesizing 2-(Benzo[b]thiophen-3-yl)acetaldehyde involves a palladium-catalyzed coupling reaction.
Microwave Irradiation: Another method involves the use of microwave irradiation to facilitate the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(Benzo[b]thiophen-3-yl)acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Benzo[b]thiophene-3-carboxylic acid.
Reduction: 2-(Benzo[b]thiophen-3-yl)ethanol.
Substitution: Various substituted benzo[b]thiophenes depending on the electrophile used.
Scientific Research Applications
2-(Benzo[b]thiophen-3-yl)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: Benzothiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: Benzothiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share a similar core structure but differ in the substituents attached to the benzothiophene ring.
Benzo[b]thieno[2,3-d]thiophene Derivatives: These compounds have an additional thiophene ring fused to the benzothiophene core, offering unique electronic properties.
Uniqueness
2-(Benzo[b]thiophen-3-yl)acetaldehyde is unique due to its specific functional group (aldehyde) and its position on the benzothiophene ring. This unique structure allows for specific reactivity and applications that may not be achievable with other benzothiophene derivatives .
Properties
Molecular Formula |
C10H8OS |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)acetaldehyde |
InChI |
InChI=1S/C10H8OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,6-7H,5H2 |
InChI Key |
LUDQCEIWUFTESP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)


![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)
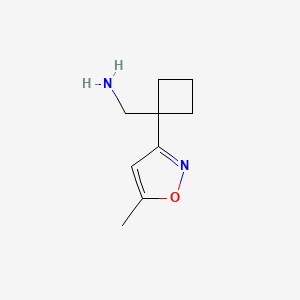

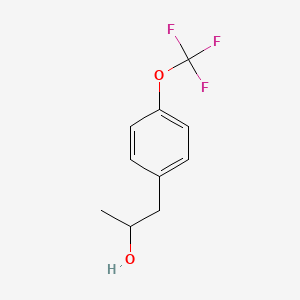
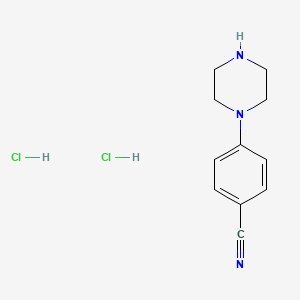
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
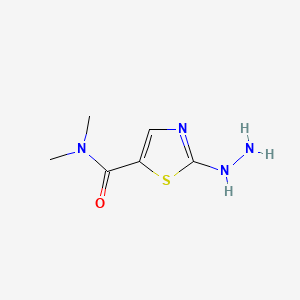

![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
